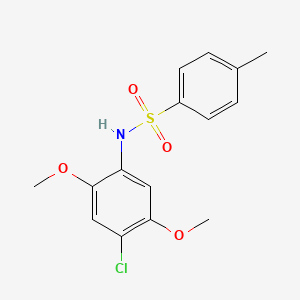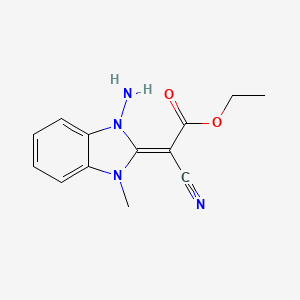
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides involves complex reactions highlighting the importance of the sulfonamide moiety in pharmacophores. The process often starts from basic components such as 4-chloroaniline, leading to various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides through solvent-free conditions, showcasing the chemical's versatility and the adaptability of its synthesis methods (Ebrahimi et al., 2015).
Molecular Structure Analysis
The molecular structure of N-aryl-2,5-dimethoxybenzenesulfonamides is stabilized by various intramolecular interactions, such as C-H...O, N-H...Cl, and π-π stacking interactions. These interactions are crucial in defining the supramolecular architectures observed in these compounds. The crystal structure analysis reveals the impact of substituents on the benzenesulfonyl and aniline rings, affecting the molecule's overall architecture and stability (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide derivatives exhibit a range of chemical reactions, including selective acylation reactions in water. This specificity underlines the compound's potential for targeted chemical modifications, enhancing its utility in various chemical and pharmacological applications (Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are critical for understanding the compound's behavior in different environments. Studies on similar sulfonamide derivatives reveal insights into their solubility challenges and potential strategies for enhancement, which are crucial for their application in drug development and other areas (Mun et al., 2012).
Chemical Properties Analysis
The chemical properties of N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide derivatives, including reactivity and interaction with biological molecules, are of significant interest. For instance, the compound's ability to undergo selective acylation in water demonstrates its chemoselectivity and potential as a reagent in organic synthesis and chemical modifications (Ebrahimi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Computational Study : A study reported the synthesis and characterization of a new sulfonamide molecule through structural and electronic property investigations. The compound's interaction with proteins was also explored through molecular dynamics simulations, highlighting its potential in medicinal chemistry applications (Murthy et al., 2018).
Biological Applications
DNA Binding and Anticancer Activity : Research on mixed-ligand copper(II)-sulfonamide complexes revealed their DNA-binding capabilities and anticancer activities. The structure of the sulfonamide derivative significantly influenced DNA interaction and cleavage efficiency, providing insights into developing targeted cancer therapies (González-Álvarez et al., 2013).
Antibacterial Activity : Another study synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, demonstrating promising antibacterial activity against various Gram-positive bacterial strains. This highlights the compound's potential in addressing antibiotic resistance (Sławiński et al., 2013).
Chemical Properties and Reactions
Photooxidation to Nitroso- and Nitro-Products : A study investigated the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, leading to the formation of nitroso- and nitro-products. This research contributes to understanding the environmental fate and transformations of such compounds (Miller & Crosby, 1983).
Pharmaceutical Chemistry
Antimycobacterial Agents : The development of thiol-activated sources of sulfur dioxide as antimycobacterial agents showcased the use of sulfonamide derivatives in combating tuberculosis. One compound exhibited higher potency than the clinical agent isoniazid, suggesting its potential as a new therapeutic option (Malwal et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-11(7-5-10)22(18,19)17-13-9-14(20-2)12(16)8-15(13)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNOAPIPFGTKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5557841.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)

![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)
![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)
![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)